molecular formula C15H13N3OS B7557558 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Cat. No. B7557558
M. Wt: 283.4 g/mol
InChI Key: ISUOHSQIFPJOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, also known as AN6, is a chemical compound with potential applications in scientific research. It belongs to the class of benzothiazole derivatives and has been synthesized using various methods.

Mechanism of Action

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide acts as a competitive inhibitor of CDK2 and CDK5 by binding to the ATP-binding site of these kinases. This leads to the inhibition of their activity, resulting in cell cycle arrest and neuronal differentiation. 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has also been shown to induce apoptosis in cancer cells by inhibiting the activity of CDK2.
Biochemical and Physiological Effects
3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been shown to induce cell cycle arrest and neuronal differentiation in vitro. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been found to be non-toxic to normal cells and has shown promising results in preclinical studies.

Advantages and Limitations for Lab Experiments

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has several advantages as a research tool, including its high selectivity for CDK2 and CDK5, its fluorescent properties, and its ability to induce cell cycle arrest and neuronal differentiation. However, 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has potential applications in cancer therapy and neurodegenerative diseases. Future research could focus on improving the solubility and bioavailability of 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, developing more selective inhibitors of CDK2 and CDK5, and exploring the use of 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide in combination with other drugs for cancer therapy. 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide could also be used as a tool for studying the role of CDK2 and CDK5 in neuronal development and neurodegenerative diseases.

Synthesis Methods

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been synthesized using different methods, including the reaction of 2-methyl-1,3-benzothiazole-6-carboxylic acid with thionyl chloride to form 2-methyl-1,3-benzothiazole-6-carbonyl chloride. This intermediate is then reacted with aniline to form 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide. Another method involves the reaction of 2-methyl-1,3-benzothiazole-6-amine with 3-chlorobenzoyl chloride to form 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide.

Scientific Research Applications

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has been used in scientific research as a fluorescent probe for the detection of protein kinase activity. It has been shown to selectively inhibit the activity of cyclin-dependent kinase 2 (CDK2) and cyclin-dependent kinase 5 (CDK5), two important kinases involved in cell cycle regulation and neuronal development. 3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide has also been used as a tool for studying the mechanism of action of these kinases.

properties

IUPAC Name

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS/c1-9-17-13-6-5-12(8-14(13)20-9)18-15(19)10-3-2-4-11(16)7-10/h2-8H,16H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUOHSQIFPJOIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

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